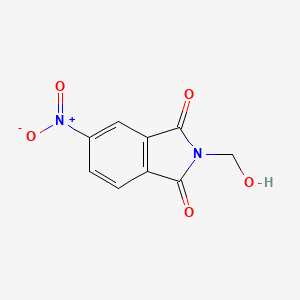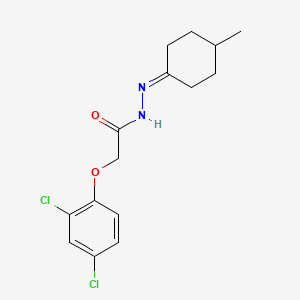
2-(2,4-Dichlorophenoxy)-N'-(4-methylcyclohexylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and methylcyclohexylidene groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylcyclohexanone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features but different chemical properties and applications.
Methyl (±)-2-(2,4-dichlorophenoxy)propionate: Another similar compound with distinct chemical and biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is unique due to its specific combination of dichlorophenoxy and methylcyclohexylidene groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C15H18Cl2N2O2 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[(4-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-10-2-5-12(6-3-10)18-19-15(20)9-21-14-7-4-11(16)8-13(14)17/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,19,20) |
Clave InChI |
ALEFDMBZPGFOGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)


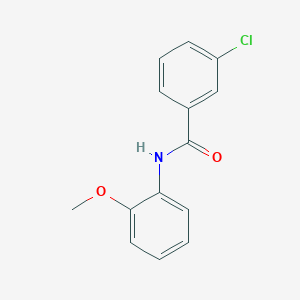
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)
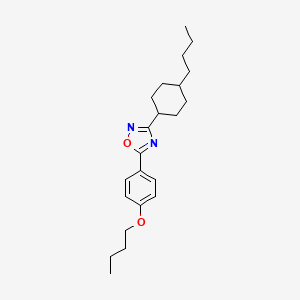
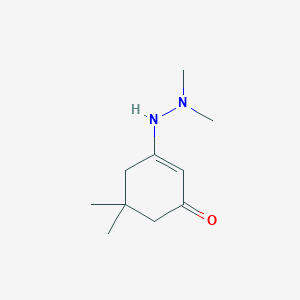
![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
